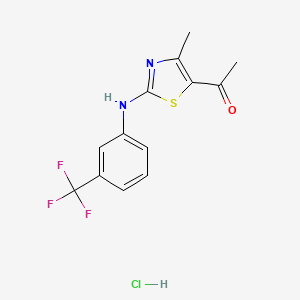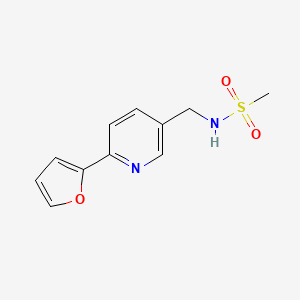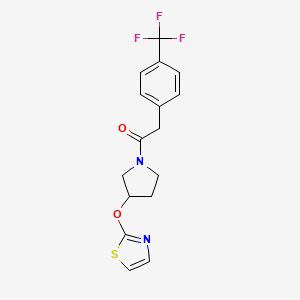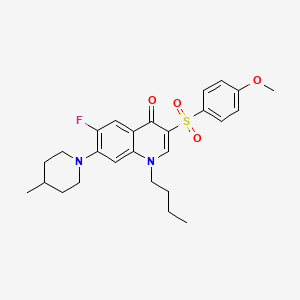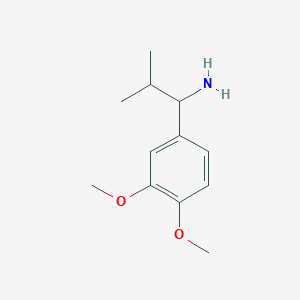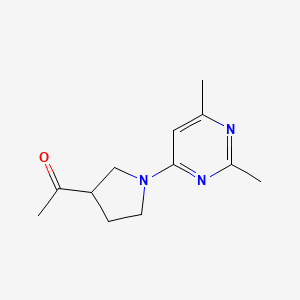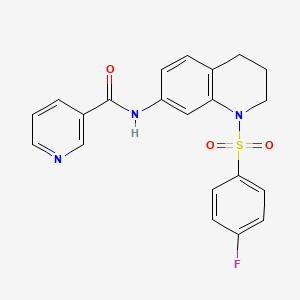
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)nicotinamide” is a complex organic molecule. It contains a tetrahydroquinoline ring, which is a common structure in many biologically active compounds . The molecule also has a sulfonyl group attached to a fluorophenyl group, which could potentially enhance its reactivity or biological activity .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the conditions and the reagents used. The sulfonyl group could potentially undergo various reactions, such as substitution or elimination .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For instance, the presence of the sulfonyl and fluorophenyl groups could potentially affect its polarity, solubility, and reactivity .Aplicaciones Científicas De Investigación
Enzyme Inhibition Studies
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)nicotinamide and its derivatives have been studied extensively for their potential as enzyme inhibitors. For instance, research has shown these compounds to be potent and selective inhibitors of phenylethanolamine N-methyltransferase (PNMT), a key enzyme in the synthesis of adrenaline and noradrenaline (Grunewald et al., 2006). Additionally, these compounds have been evaluated for their affinity towards the alpha2-adrenoceptor, highlighting their potential in neurological and cardiovascular research (Romero et al., 2004).
Antibacterial and Antimicrobial Activity
Studies have also focused on the antibacterial and antimicrobial properties of related compounds. For example, derivatives of 3-fluoro-4-morpholinoaniline, a compound structurally related to N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)nicotinamide, have been synthesized and found to exhibit potent antimicrobial activity, particularly against bacterial strains and fungi (Janakiramudu et al., 2017).
Cancer Research
In the field of oncology, certain sulfonamide derivatives have been synthesized and evaluated for their pro-apoptotic effects in cancer cells, suggesting the potential of these compounds in cancer therapy (Cumaoğlu et al., 2015).
Neurological Studies
Additionally, the role of these compounds in neurological studies is significant. For instance, the expression of nicotinamide N-methyltransferase, an enzyme closely related to the compound , has been linked to the protection of neuroblastoma cells against the toxicity of Complex I inhibitors, shedding light on potential therapeutic applications in neurodegenerative diseases (Parsons et al., 2011).
Temperature Sensing
Interestingly, some studies have utilized derivatives of this compound in the development of temperature sensing technologies. For instance, a ratiometric fluorescent thermometer based on a twisted intramolecular charge transfer mechanism was developed, demonstrating the versatility of these compounds in diverse research fields (Cao et al., 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3S/c22-17-6-9-19(10-7-17)29(27,28)25-12-2-4-15-5-8-18(13-20(15)25)24-21(26)16-3-1-11-23-14-16/h1,3,5-11,13-14H,2,4,12H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDTULPMHGJKLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CN=CC=C3)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

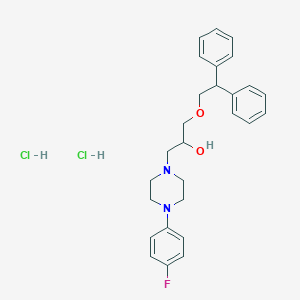
![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2690936.png)
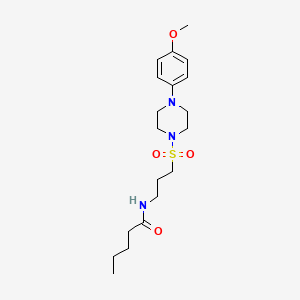
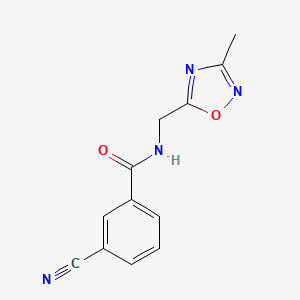
![3-[(4-Ethylpiperazin-1-yl)sulfonyl]aniline](/img/structure/B2690945.png)
![3-(4-ethoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2690946.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-2-bromo-5-methoxybenzamide](/img/structure/B2690947.png)
